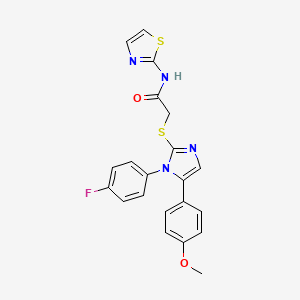![molecular formula C19H19N3O4 B2487102 6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853617-46-6](/img/structure/B2487102.png)
6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds has been demonstrated through various methods, including a [4+2]-cycloaddition reaction for pyrrolo[2,3-d]pyrimidine derivatives, indicating a potential pathway for synthesizing the target compound. This method involves the reaction of furan-2,3-dione derivatives with isocyanates under low-temperature conditions to yield pyrrolopyrimidine derivatives with significant structural similarities to the target molecule (Adams et al., 2005).
Molecular Structure Analysis
Structural and electronic properties of closely related molecules have been investigated theoretically, providing insights into the electronic configuration and relative stability of such compounds. These studies underscore the importance of substituents on the pyrimidine ring in determining the molecular properties, which could be extrapolated to understand the structural nuances of the target compound (Essa & Jalbout, 2008).
Chemical Reactions and Properties
The compound’s synthesis pathway suggests reactive intermediates that could undergo further functionalization. Studies on furo[3,4-d]pyrimidine-2,4-diones showcase efficient pathways to introduce diverse substituents, hinting at the chemical reactivity and possible transformations of the target molecule (De Coen et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The title compound is part of a broader class of compounds explored for their unique chemical structures and properties. One study detailed the synthesis of a related compound through a [4+2]-cycloaddition reaction, highlighting the methodological advances in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. This work underscores the compound's relevance in synthetic organic chemistry and the exploration of novel reaction pathways (Adams et al., 2005).
Another study focused on the synthesis of functionalized furo[3,4-d]pyrimidine-2,4-diones, demonstrating a straightforward three-step pathway. This research adds to the understanding of how variations of the compound can be synthesized and functionalized, providing a foundation for developing new heterocycles with potential applications in various fields, including medicinal chemistry and materials science (De Coen et al., 2015).
Applications in Heterocyclic Chemistry
Research on functionalized 1H-pyrimidine-2-ones/thiones and related compounds has contributed to the development of new methodologies for constructing complex heterocycles. These efforts include the synthesis of derivatives with potential biological activity, illustrating the compound's role in advancing the field of heterocyclic chemistry and drug discovery (Sarıpınar et al., 2006).
The synthesis of novel dicationic imidazo[1,2-a]pyridines and related compounds for antiprotozoal applications demonstrates the potential of derivatives of the parent compound in therapeutic contexts. This research signifies the compound's importance in the search for new treatments for protozoal infections, emphasizing its value in medicinal chemistry (Ismail et al., 2004).
Propiedades
IUPAC Name |
6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-21-15-11-22(10-14-4-3-9-26-14)18(23)16(15)17(20-19(21)24)12-5-7-13(25-2)8-6-12/h3-9,17H,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDPKXOEPHXHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)OC)C(=O)N(C2)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

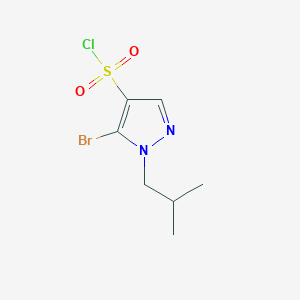
![(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2487021.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2487022.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2487026.png)
![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)
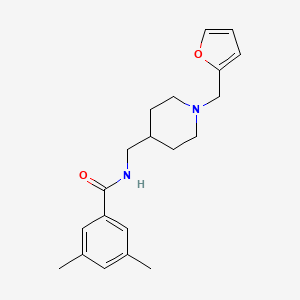
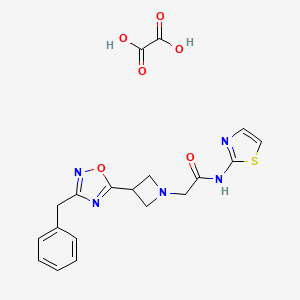
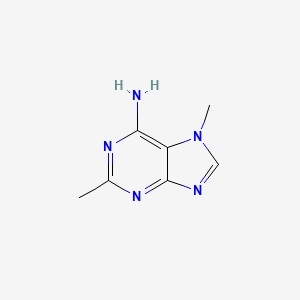

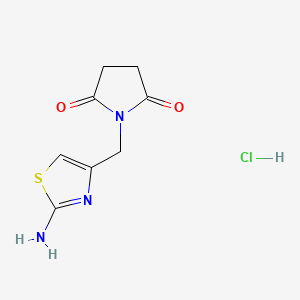
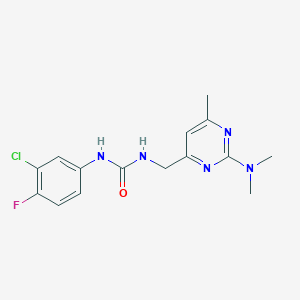
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487041.png)
